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Compound of Interest

Compound Name: 2-Hydroxyphenylthiourea

Cat. No.: B072812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Hydroxyphenylthiourea (also known as N-(2-Hydroxyphenyl)thiourea). The document

details a common synthetic route, outlines expected characterization data, provides detailed

experimental protocols, and visualizes key processes. This information is intended to support

researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction
2-Hydroxyphenylthiourea is an organic compound featuring a thiourea core substituted with a

2-hydroxyphenyl group. The thiourea functional group is a prominent scaffold in medicinal

chemistry, with derivatives exhibiting a wide range of biological activities, including

antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[1] The presence of the

hydroxyl group on the phenyl ring can influence the molecule's physicochemical properties,

such as solubility and its ability to form hydrogen bonds, which can be critical for biological

target interactions. This guide outlines a reliable method for its synthesis and the analytical

techniques used for its structural confirmation and characterization.
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A common and effective method for the synthesis of N-aryl thioureas involves the reaction of

the corresponding aniline with a source of isothiocyanic acid (HNCS). In this protocol, 2-

aminophenol is reacted with ammonium thiocyanate in the presence of hydrochloric acid. The

acid facilitates the in situ generation of isothiocyanic acid, which is then attacked by the

nucleophilic amino group of 2-aminophenol.

Reaction Scheme:

The synthesis follows a straightforward sequence of reaction, isolation, and purification.

Reactants:
- 2-Aminophenol

- Ammonium Thiocyanate
- Hydrochloric Acid

Reaction Step:
Reflux in Aqueous Ethanol

Combine & Heat Cooling & PrecipitationCool to RT Vacuum Filtration
(Isolate Crude Product)

Collect Solid Recrystallization
(Aqueous Ethanol)

Dissolve in Hot Solvent Drying
(Vacuum Oven)

Collect Crystals Pure 2-Hydroxyphenylthiourea

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Hydroxyphenylthiourea.

Materials:

2-Aminophenol

Ammonium thiocyanate (NH₄SCN)

Concentrated Hydrochloric Acid (HCl)

Ethanol

Deionized Water

Procedure:

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol

(0.1 mol) and ammonium thiocyanate (0.12 mol).

Add 100 mL of a 1:1 (v/v) ethanol/water solution to the flask.
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Slowly add concentrated hydrochloric acid (0.1 mol) to the mixture while stirring.

Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the flask to room temperature, and then place it in an ice

bath to facilitate the precipitation of the product.

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

Purify the crude product by recrystallization from an aqueous ethanol solution.

Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60 °C.

Characterization Data
The identity and purity of the synthesized 2-Hydroxyphenylthiourea are confirmed using

various analytical techniques.

Property Value

Molecular Formula C₇H₈N₂OS

Molecular Weight 168.22 g/mol [2]

Appearance White to cream or brown crystals/powder[2]

Melting Point 160-161 °C[2]

Purity (Typical) >97% (by HPLC)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.50 Singlet 1H -OH (Phenolic)

~9.30 Singlet 1H -NH- (Aryl side)

~7.80 Singlet 2H -NH₂ (Thioamide)

~7.10 - 6.80 Multiplet 4H Aromatic C-H
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Note: The chemical shifts of -OH and -NH protons are concentration-dependent and can

exchange with D₂O.

Chemical Shift (δ, ppm) Assignment

~182.0 C=S (Thiourea)

~150.0 C-OH (Aromatic)

~128.0 - 115.0 Aromatic Carbons

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 O-H Stretch (Broad) Phenolic -OH

3300 - 3100 N-H Stretch -NH, -NH₂

~3050 Aromatic C-H Stretch Aromatic Ring

~1600, ~1480 C=C Stretch Aromatic Ring

~1550 N-H Bend Amine/Amide

~1350 C-N Stretch Amine

~1250 C-O Stretch Phenol

~750 C=S Stretch Thiourea

m/z Value Interpretation

168.04 [M]⁺ (Molecular Ion)

152.04 [M-NH₂]⁺

110.05 [M-CSNH₂]⁺ (loss of thioamide group)

93.03 [C₆H₅O]⁺ (hydroxyphenyl fragment)

Detailed Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified 2-Hydroxyphenylthiourea in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use

standard pulse programs.

Processing: Process the acquired data using appropriate NMR software. Reference the

spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount

of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like

methanol or acetonitrile.

Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact

(EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its

fragments.

Potential Biological Activity: Enzyme Inhibition
Thiourea derivatives are known to act as inhibitors for various enzymes, a mechanism crucial in

drug action.[3] They can interfere with an enzyme's active site, preventing the natural substrate

from binding and thereby blocking its catalytic activity. This inhibition can be competitive, non-

competitive, or irreversible. The ability of the thiourea moiety's nitrogen and sulfur atoms to act

as hydrogen bond donors and acceptors makes them well-suited for interacting with amino acid

residues in an enzyme's active site.

Caption: Competitive enzyme inhibition by 2-Hydroxyphenylthiourea.
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Conclusion
This guide provides a foundational framework for the synthesis and comprehensive

characterization of 2-Hydroxyphenylthiourea. The detailed protocols for synthesis and

analysis, along with the tabulated physical and predicted spectroscopic data, offer a valuable

resource for researchers. The potential for this class of compounds to act as enzyme inhibitors

highlights their relevance in medicinal chemistry and warrants further investigation into their

specific biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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